(5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
CAS No.: 651727-59-2
Cat. No.: VC16796312
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651727-59-2 |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| IUPAC Name | (5-chloro-2-hydroxyphenyl)-(1-ethylpyrazol-4-yl)methanone |
| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-15-7-8(6-14-15)12(17)10-5-9(13)3-4-11(10)16/h3-7,16H,2H2,1H3 |
| Standard InChI Key | FGKUZNCHTBWAPL-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C=N1)C(=O)C2=C(C=CC(=C2)Cl)O |
Introduction
Synthesis
The synthesis of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone typically involves:
-
Preparation of the Pyrazole Core: The pyrazole moiety can be synthesized through cyclization reactions involving hydrazines and β-diketones.
-
Functionalization of Phenol: The 5-chloro-2-hydroxyphenyl group is introduced via selective halogenation and hydroxylation reactions.
-
Coupling Reaction: The final compound is formed by coupling the pyrazole derivative with the chlorinated phenol under controlled conditions using reagents such as acyl chlorides or coupling catalysts.
Spectroscopic Characterization
The structural identity of (5-Chloro-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone is confirmed using various spectroscopic techniques:
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Presence of carbonyl group (C=O) at ~1650 cm⁻¹ and hydroxyl group (O-H) at ~3400 cm⁻¹ |
| NMR Spectroscopy | Signals for aromatic protons, pyrazole protons, and ethyl group in distinct regions |
| Mass Spectrometry | Molecular ion peak corresponding to 250.68 g/mol |
Potential Pharmaceutical Applications
The pyrazole scaffold is widely studied for its pharmacological properties, including:
-
Anti-inflammatory effects
-
Antioxidant activity
-
Potential use as allosteric modulators for G protein-coupled receptors (GPCRs), which are key targets in central nervous system disorders .
Industrial Applications
This compound may also serve as an intermediate in the synthesis of advanced materials or agrochemicals.
Research Findings
Recent studies have highlighted the versatility of substituted phenolic pyrazoles in medicinal chemistry:
-
Structure–Activity Relationship (SAR): Modifications on the phenolic ring or pyrazole core can significantly enhance biological activity.
-
Synthetic Optimization: Improved yields have been achieved through microwave-assisted synthesis and catalytic methods.
-
Toxicity Studies: Preliminary data suggest low toxicity profiles for related compounds, making them promising candidates for drug development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume